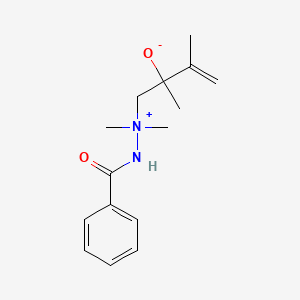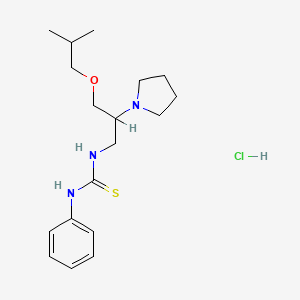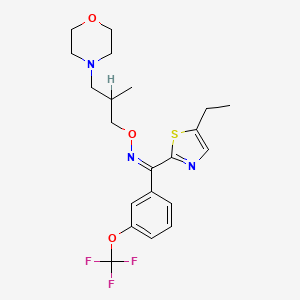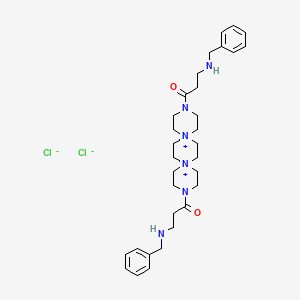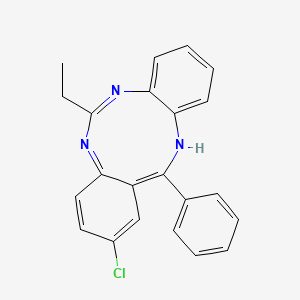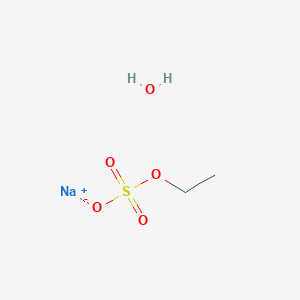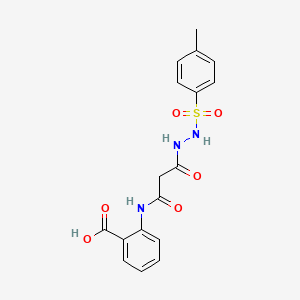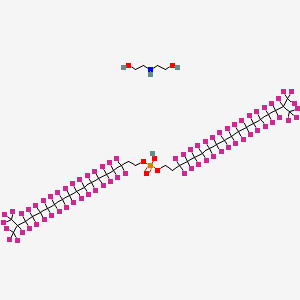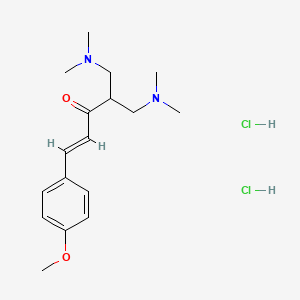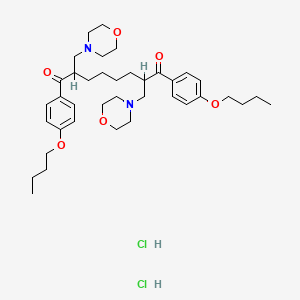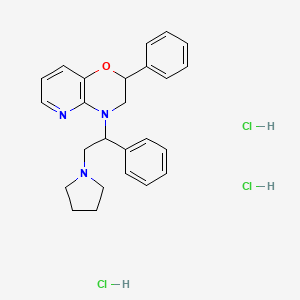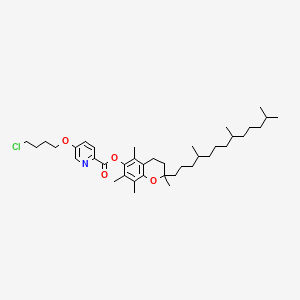![molecular formula C26H53ClN2O2 B12747120 (2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride CAS No. 94349-35-6](/img/structure/B12747120.png)
(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride: is a chemical compound with the molecular formula C26H53ClN2O2 and a molecular weight of 461.16422 g/mol . This compound is known for its unique structure, which includes an epoxy group, a dimethylamino group, and a long-chain fatty acid amide. It is used in various industrial and scientific applications due to its surfactant properties and ability to interact with biological membranes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride typically involves the following steps:
Epoxidation: The starting material, allyl dimethylamine, undergoes epoxidation to form (2,3-epoxypropyl)dimethylamine.
Amidation: The epoxy compound is then reacted with 16-methylheptadecanoic acid to form the corresponding amide.
Quaternization: Finally, the amide is quaternized with methyl chloride to produce the desired ammonium chloride compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
化学反应分析
Types of Reactions:
Oxidation: The epoxy group in the compound can undergo oxidation reactions to form diols or other oxidized products.
Reduction: The amide group can be reduced to form amines.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted ammonium compounds.
科学研究应用
作用机制
The mechanism of action of (2,3-epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride involves its interaction with biological membranes. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport . The epoxy group can also react with nucleophiles in the cell, leading to potential modifications of proteins and other biomolecules .
相似化合物的比较
Dimethyloctadecyl [3-(trimethoxysilyl)propyl]ammonium chloride: Similar in structure but contains a silane group instead of an epoxy group.
3-Dimethylamino-1-propyl chloride: Lacks the long-chain fatty acid amide and epoxy group.
Uniqueness:
- The presence of both an epoxy group and a long-chain fatty acid amide makes (2,3-epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride unique. This combination allows it to interact with both hydrophilic and hydrophobic environments, making it versatile in various applications .
属性
CAS 编号 |
94349-35-6 |
|---|---|
分子式 |
C26H53ClN2O2 |
分子量 |
461.2 g/mol |
IUPAC 名称 |
dimethyl-[3-(16-methylheptadecanoylamino)propyl]-(oxiran-2-ylmethyl)azanium;chloride |
InChI |
InChI=1S/C26H52N2O2.ClH/c1-24(2)18-15-13-11-9-7-5-6-8-10-12-14-16-19-26(29)27-20-17-21-28(3,4)22-25-23-30-25;/h24-25H,5-23H2,1-4H3;1H |
InChI 键 |
RJIUYPCWTSGCKF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1CO1.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


